molecular formula C19H26N4O4 B2602160 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 2034502-25-3

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2602160
CAS No.: 2034502-25-3
M. Wt: 374.441
InChI Key: GEELASGQHKWMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including a pyrrolidinone ring, a piperidine ring, and a pyrazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one likely involves multiple steps, including the formation of the pyrrolidinone ring, the piperidine ring, and the pyrazine moiety. Typical synthetic routes might include:

    Formation of the pyrrolidinone ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Formation of the piperidine ring: This might involve the hydrogenation of pyridine derivatives or other cyclization methods.

    Attachment of the pyrazine moiety: This could be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scale-up, ensuring high yields and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides might be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one would depend on its specific biological activity. Potential mechanisms might include:

    Binding to specific receptors: The compound might interact with certain receptors or enzymes, modulating their activity.

    Inhibition of enzymes: It could act as an inhibitor of specific enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: The compound might influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(oxan-4-yl)-4-[3-(pyridin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one: Similar structure but with a pyridine moiety instead of a pyrazine.

    1-(oxan-4-yl)-4-[3-(pyrimidin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one: Similar structure but with a pyrimidine moiety.

Uniqueness

1-(oxan-4-yl)-4-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is unique due to the presence of the pyrazine moiety, which might confer distinct biological properties compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

1-(oxan-4-yl)-4-(3-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c24-18-10-14(12-23(18)15-3-8-26-9-4-15)19(25)22-7-1-2-16(13-22)27-17-11-20-5-6-21-17/h5-6,11,14-16H,1-4,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEELASGQHKWMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3CCOCC3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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